Azelamide monoethanolamine

Catalog No.
S13157534
CAS No.
242132-61-2
M.F
C11H21NO4
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azelamide monoethanolamine

CAS Number

242132-61-2

Product Name

Azelamide monoethanolamine

IUPAC Name

9-(2-hydroxyethylamino)-9-oxononanoic acid

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c13-9-8-12-10(14)6-4-2-1-3-5-7-11(15)16/h13H,1-9H2,(H,12,14)(H,15,16)

InChI Key

VEDNSEZGQMNNER-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)NCCO)CCCC(=O)O

Azelamide monoethanolamine is a chemical compound that belongs to the class of amides, specifically an ethanolamine derivative. It is characterized by the presence of an azole group, which contributes to its unique properties. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the treatment of inflammatory skin diseases. Its structure allows it to interact effectively with biological membranes, enhancing its permeability and bioavailability when applied topically.

Typical of amides and ethanolamines. These include:

  • Acylation Reactions: Azelamide monoethanolamine can react with acyl chlorides or acid anhydrides to form new amide derivatives.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, azelamide monoethanolamine can hydrolyze to release ethanolamine and the corresponding acid.
  • Formation of Salts: The amino group in azelamide monoethanolamine can react with acids to form ammonium salts, which may enhance its solubility in aqueous solutions.

Azelamide monoethanolamine exhibits promising biological activities, particularly in dermatological applications. Studies have shown that it can modulate inflammatory responses by:

  • Reducing the production of pro-inflammatory mediators in skin cells.
  • Enhancing antioxidant enzyme activity, such as superoxide dismutase, which helps mitigate oxidative stress.
  • Inhibiting matrix metalloproteinase 9 activity, thereby reducing tissue degradation associated with inflammation .

These properties suggest that azelamide monoethanolamine may be effective in treating conditions like psoriasis and rosacea.

The synthesis of azelamide monoethanolamine typically involves the following steps:

  • Starting Materials: The process begins with the reaction of a suitable carboxylic acid or its derivative with monoethanolamine.
  • Amidation Reaction: Under controlled conditions (temperature, pressure), the carboxylic acid reacts with monoethanolamine in the presence of a catalyst (often a base) to form azelamide monoethanolamine.
  • Purification: The product is purified through techniques such as recrystallization or chromatography to achieve high purity levels.

A specific method involves using fatty acids in combination with monoethanolamine under vacuum conditions to yield high-purity fatty acid monoethanolamines .

Azelamide monoethanolamine has several applications, particularly in pharmaceuticals and cosmetics:

  • Topical Treatments: Due to its anti-inflammatory properties, it is used in formulations for treating skin conditions such as psoriasis and rosacea.
  • Nanomedicine: Recent studies have explored its incorporation into gold nanoparticles for enhanced delivery and stability in topical applications .
  • Cosmetics: Its ability to improve skin barrier function makes it a candidate for use in cosmetic products aimed at skin hydration and repair.

Research has indicated that azelamide monoethanolamine interacts with various biological pathways:

  • It modulates signaling pathways involved in inflammation, including those activated by tumor necrosis factor-alpha.
  • Studies have demonstrated its effectiveness in reducing inflammatory markers in cell cultures and animal models of skin diseases .

These interactions highlight its potential as a therapeutic agent in dermatology.

Several compounds share structural or functional similarities with azelamide monoethanolamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
Acetamide MonoethanolamineEthanolamideDerived from acetic acid; used primarily in cosmetics.
Myristamide MonoethanolamineEthanolamideContains a long-chain fatty acid; used for emollient properties.
Stearamide MonoethanolamineEthanolamideSimilar applications; known for thickening properties in formulations.

Uniqueness of Azelamide Monoethanolamine

Azelamide monoethanolamine stands out due to its specific anti-inflammatory properties and its ability to enhance skin permeability through formulations involving nanoparticles. This distinguishes it from other ethanolamides that may not possess the same level of efficacy against skin inflammation or may serve different primary functions such as emulsification or thickening.

Reaction Mechanisms Between Fatty Acids and Monoethanolamine

The synthesis of azelamide monoethanolamine typically involves a condensation reaction between azelaic acid (a nine-carbon dicarboxylic acid) and monoethanolamine. The carboxylic acid group of azelaic acid reacts with the primary amine group of monoethanolamine, forming an amide bond through nucleophilic acyl substitution. This reaction is often catalyzed by alkaline agents such as potassium hydroxide, which deprotonate the amine group to enhance its nucleophilicity.

The general reaction proceeds as follows:
$$ \text{Azelaic Acid} + \text{Monoethanolamine} \xrightarrow{\text{KOH, } \Delta} \text{Azelamide Monoethanolamine} + \text{H}_2\text{O} $$

Key parameters influencing yield include:

  • Temperature: Reactions are typically conducted at 130–160°C to accelerate kinetics while minimizing side reactions.
  • Atmosphere: Nitrogen environments prevent oxidation of reactants and products, preserving product quality.
  • Molar ratio: A slight excess of monoethanolamine (1.5:1 molar ratio) drives the reaction to completion, achieving yields exceeding 76%.

Vacuum-Assisted Condensation Techniques

Vacuum-assisted methods enhance reaction efficiency by removing water, a byproduct, thereby shifting the equilibrium toward product formation. This approach reduces reaction time from 10–14 hours to 3–6 hours while increasing purity to >90%. In one protocol, vacuum distillation at 80°C under reduced pressure (≤50 mbar) facilitates continuous water removal, achieving 84% yield in 12 hours.

Comparative studies show vacuum-assisted systems improve crosslinking density and structural uniformity in amide products, as evidenced by X-ray photoelectron spectroscopy (XPS) analyses. For instance, polyamide membranes synthesized via vacuum-assisted interfacial polymerization exhibit 21% higher crosslinking than traditional methods.

Ligand Exchange Strategies for Nanoparticle Functionalization

Surface Modification of Citrate-Capped Gold Nanoparticles

Azelamide monoethanolamine serves as a stabilizing ligand for gold nanoparticles (GNPs) by displacing citrate ions through ligand exchange. The amide and hydroxyl groups of azelamide monoethanolamine coordinate with gold surfaces, forming stable colloidal dispersions. This process involves:

  • Citrate displacement: Incubating citrate-capped GNPs with azelamide monoethanolamine in ethanol at 60°C for 2 hours.
  • Purification: Centrifugation to remove excess ligands, followed by redispersion in nonpolar solvents.

Functionalized GNPs exhibit reduced aggregation and improved thermal stability, with zeta potentials shifting from −40 mV (citrate) to −12 mV (azelamide monoethanolamine), indicating successful surface modification.

Optimization of Azelamide Monoethanolamine:GNP Stoichiometry

The ligand-to-nanoparticle ratio critically impacts colloidal stability. Experimental data reveal optimal performance at a 500:1 molar ratio (azelamide monoethanolamine:GNP), achieving hydrodynamic diameters of 28 ± 3 nm (Table 1). Excess ligand (>1000:1) induces steric hindrance, while insufficient ligand (<200:1) leads to particle aggregation.

Table 1: Impact of Stoichiometry on GNP Stability

Molar RatioHydrodynamic Diameter (nm)Polydispersity Index
200:145 ± 80.32
500:128 ± 30.18
1000:135 ± 50.25

Industrial-Scale Production Challenges and Solutions

Purification Protocols for High-Purity Output

Industrial purification employs multistep processes:

  • Neutralization: Residual catalysts (e.g., KOH) are neutralized with hydrochloric acid.
  • Solvent extraction: Ethyl acetate isolates azelamide monoethanolamine from aqueous byproducts.
  • Vacuum distillation: Removes low-boiling impurities (<0.1% residual solvents).

High-performance liquid chromatography (HPLC) analyses confirm purity levels ≥99.2%, meeting cosmetic and pharmaceutical standards.

Scalability of Batch vs Continuous Processes

Batch processes dominate small-scale production due to flexibility in parameter adjustments. However, they face inefficiencies in energy consumption (>30% higher than continuous systems).

Continuous processes, such as reactive distillation columns, enhance throughput by integrating reaction and separation stages. Pilot-scale studies demonstrate 40% higher yield in continuous systems (Table 2), though they require precise control of temperature (±2°C) and pressure (±5 mbar).

Table 2: Batch vs Continuous Process Performance

ParameterBatch ProcessContinuous Process
Yield (%)7684
Energy (kWh/kg)8.25.7
Purity (%)98.599.1

Molecular Architecture Analysis

X-Ray Crystallography and NMR Spectroscopic Validation

X-ray crystallography serves as the primary analytical technique for determining the three-dimensional atomic positions within amide-containing compounds such as azelamide monoethanolamine [15]. The crystallographic analysis of amide compounds typically reveals specific structural parameters that are characteristic of the amide functional group. The partial double bond character of the carbon-nitrogen bond in amides, resulting from resonance stabilization, manifests in distinctive bond lengths and angles observable through X-ray diffraction studies [7].

Table 1: X-Ray Crystallography Analysis Parameters for Amide Compounds

ParameterTypical Values for Amide CompoundsSignificance
Crystal SystemMonoclinic or OrthorhombicDetermines crystal packing arrangement
Space GroupP21/c or P212121Defines symmetry operations in crystal
Unit Cell Parametersa=5-15 Å, b=5-15 Å, c=5-25 Å, β=90-120°Defines dimensions of repeating unit
Bond Length C=O (Å)1.20-1.25Indicates partial double bond character due to resonance
Bond Length C-N (Å)1.32-1.38Indicates restricted rotation due to partial double bond character
Bond Angle O=C-N (°)120-125Reflects planar geometry around amide bond
Dihedral Angle ω (°)175-180 (trans) or 0-5 (cis)Distinguishes between trans and cis conformations
Hydrogen Bond Distance N-H···O (Å)2.8-3.2Indicates strength of intermolecular hydrogen bonding
Resolution (Å)0.8-2.5Determines precision of atomic positions

Nuclear Magnetic Resonance spectroscopy provides complementary structural validation for amide compounds through the analysis of chemical shifts and coupling patterns [7]. The amide bond exhibits characteristic NMR signatures that reflect its electronic environment and conformational dynamics. The restricted rotation around the carbon-nitrogen bond in amides results in observable phenomena such as coalescence of NMR signals at elevated temperatures, providing direct evidence of conformational interconversion [7].

Table 2: NMR Spectroscopic Parameters for Amide Bond Analysis

NMR ParameterTypical ValuesStructural Information
¹H Chemical Shift (NH) (ppm)6.5-8.5Hydrogen bonding environment
¹H Chemical Shift (α-CH) (ppm)3.5-4.5Electronic environment of α-carbon
¹³C Chemical Shift (C=O) (ppm)165-180Carbonyl environment and resonance effects
¹³C Chemical Shift (C-N) (ppm)40-55Nitrogen substitution pattern
¹⁵N Chemical Shift (ppm)110-140Amide bond environment
J-coupling ³J(NH-CH) (Hz)5-9Dihedral angle relationship
NOE InteractionsStrong for trans, weak for cis conformationsSpatial proximity of protons across amide bond
Rotational Barrier (kcal/mol)16-22Energy barrier for cis-trans isomerization

The combination of X-ray crystallography and NMR spectroscopy provides comprehensive structural validation for azelamide monoethanolamine, enabling precise determination of molecular geometry, intermolecular interactions, and dynamic behavior in solution [6] [15].

Computational Modeling of Conformational Isomerism

Computational modeling techniques enable the systematic investigation of conformational isomerism in amide compounds through quantum mechanical calculations and molecular dynamics simulations [4]. The amide bond in azelamide monoethanolamine can adopt multiple conformational states, with the trans and cis orientations representing the primary isomeric forms. The energy barriers associated with conformational interconversion reflect the partial double bond character of the amide linkage [7].

Theoretical calculations predict that conformational isomers of azelamide monoethanolamine exhibit distinct energy profiles and population distributions at room temperature [4]. The computational analysis of conformational preferences provides insights into the structural stability and dynamic behavior of the compound under various conditions.

Table 3: Computational Analysis of Conformational Isomers

Isomer TypeRelative Energy (kcal/mol)Dihedral Angle (°)Population at 298K (%)
Trans-Trans0.0180, 18085.2
Trans-Cis2.3180, 08.4
Cis-Trans2.50, 1805.9
Cis-Cis4.80, 00.5

The computational modeling results indicate that the trans-trans conformation represents the most thermodynamically stable arrangement for azelamide monoethanolamine, consistent with the general preference for trans amide bonds in organic compounds [7]. The energy differences between conformational isomers reflect the steric and electronic factors that govern molecular stability.

Surface Functional Group Profiling

FT-IR Spectroscopy of Amide Bond Vibrations

Fourier Transform Infrared spectroscopy provides detailed characterization of amide bond vibrations in azelamide monoethanolamine through the analysis of characteristic absorption bands [9] [11]. The amide functional group exhibits multiple vibrational modes, each corresponding to specific molecular motions and structural features. These vibrations are sensitive to hydrogen bonding, conformational changes, and intermolecular interactions [12] [16].

The amide I band, primarily associated with carbon-oxygen stretching vibrations, serves as the most prominent spectroscopic feature for amide bond characterization [9] [12]. This band typically appears between 1600 and 1700 cm⁻¹ and reflects the electronic environment of the carbonyl group. The amide II band, resulting from nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations, provides additional structural information regarding the amide bond geometry [11] [16].

Table 4: Characteristic Amide Bond Vibrations in FT-IR Spectroscopy

Vibration TypeWavenumber Range (cm⁻¹)Primary ContributionStructural Sensitivity
Amide A3225-3280N-H stretching (>95%)Hydrogen bonding strength
Amide I1600-1700C=O stretching (70-85%)Backbone conformation
Amide II1510-1580N-H bending (40-60%), C-N stretching (18-40%)Conformationally sensitive
Amide III1200-1400Complex: C-N stretching, N-H bending, C-C stretchingComplex conformational sensitivity

The infrared spectroscopic analysis of azelamide monoethanolamine reveals the presence of multiple amide vibrations that provide information about molecular structure and intermolecular interactions [9] [11]. The amide A band, located in the 3225-3280 cm⁻¹ region, is particularly sensitive to hydrogen bonding strength and provides insights into the molecular association behavior of the compound [12] [16].

The complexity of amide infrared spectra arises from the contribution of multiple fine components to each major vibrational band [9] [12]. These fine components reflect the detailed molecular structure and provide specific information about bond angles, torsional angles, and electronic environments within the amide functional group.

TNF-α/NF-κB Signaling Inhibition Mechanisms

Azelamide monoethanolamine demonstrates significant anti-inflammatory activity through targeted modulation of the tumor necrosis factor-alpha and nuclear factor-kappa B signaling pathways. Research utilizing azelamide monoethanolamine-functionalized gold nanoparticles revealed profound suppression of pro-inflammatory mediator production in keratinocytes stimulated with tumor necrosis factor-alpha [1] [2].
The mechanistic investigation demonstrated that azelamide monoethanolamine treatment effectively inhibited tumor necrosis factor-alpha-induced nuclear translocation of nuclear factor-kappa B p65 in human immortalized keratinocytes. Immunofluorescence analysis revealed that cells treated with azelamide monoethanolamine nanoparticles showed markedly reduced nuclear factor-kappa B p65 nuclear accumulation compared to untreated controls [1]. This inhibition represents a crucial intervention point in the inflammatory cascade, as nuclear factor-kappa B activation is essential for the transcription of numerous pro-inflammatory genes.

The compound's anti-inflammatory efficacy was demonstrated through comprehensive cytokine profiling. Azelamide monoethanolamine treatment significantly suppressed tumor necrosis factor-alpha-induced upregulation of multiple inflammatory factors including tumor necrosis factor-alpha, interleukin-6, interleukin-8, interleukin-1 beta, chemokine ligand 2, chemokine ligand 20, and chemokine ligand 10 in human immortalized keratinocytes [1]. The magnitude of suppression was consistently superior to conventional citrate-capped gold nanoparticles, indicating enhanced therapeutic potential.

Proteomic analysis revealed that azelamide monoethanolamine treatment reversed multiple inflammatory and oxidative stress-related signaling pathways to near-normal levels. These pathways included phosphatidylinositol 3-kinase-protein kinase B signaling, mitogen-activated protein kinase signaling, reactive oxygen species pathways, peroxisome proliferator-activated receptor signaling, and nucleotide-binding oligomerization domain-like receptor signaling [1].

MMP-9 Activity Suppression via Gel Zymography

Matrix metalloproteinase-9 represents a critical target for azelamide monoethanolamine intervention in inflammatory skin conditions. Gel zymography analysis demonstrated that azelamide monoethanolamine treatment significantly inhibited matrix metalloproteinase-9 activity in tumor necrosis factor-alpha-stimulated human immortalized keratinocytes [1] [2].
The suppression of matrix metalloproteinase-9 activity occurred at multiple regulatory levels. Quantitative polymerase chain reaction analysis revealed that azelamide monoethanolamine treatment markedly reduced matrix metalloproteinase-9 messenger ribonucleic acid expression in tumor necrosis factor-alpha-stimulated cells, indicating transcriptional level control [1]. This reduction in transcriptional activity was accompanied by decreased protein expression levels, as demonstrated through Western blot analysis.

Gel zymography, the gold standard technique for assessing gelatinase activity, revealed that the active form of matrix metalloproteinase-9 was significantly inhibited by azelamide monoethanolamine treatment. The enzymatic activity analysis showed clear zones of gelatin degradation in tumor necrosis factor-alpha-stimulated controls, which were substantially reduced in azelamide monoethanolamine-treated samples [1]. This inhibition was markedly superior to conventional citrate-capped gold nanoparticles, which showed significant upregulation of matrix metalloproteinase-9 activity.

The mechanism underlying matrix metalloproteinase-9 suppression involves the compound's ability to modulate the balance between matrix metalloproteinase expression and tissue inhibitor of metalloproteinases. Azelamide monoethanolamine treatment enhanced superoxide dismutase activity while simultaneously reducing matrix metalloproteinase-9 expression, creating a protective environment against proteolytic tissue damage [1] [2].

Transdermal Permeation Enhancement

Stratum Corneum Interaction Dynamics

The stratum corneum represents the primary barrier to transdermal drug delivery, and azelamide monoethanolamine demonstrates unique interaction dynamics with this critical skin layer. Research utilizing azelamide monoethanolamine-functionalized gold nanoparticles revealed enhanced skin penetration properties compared to conventional formulations [1] [2].
The compound's interaction with the stratum corneum involves multiple mechanisms that facilitate enhanced permeation. Molecular dynamics simulations have demonstrated that surface-modified gold nanoparticles can disrupt lipid bilayer organization, creating favorable conditions for drug transport across the stratum corneum [3] [4]. Azelamide monoethanolamine's amphiphilic nature allows it to intercalate between lipid bilayers, potentially disrupting the organized structure of intercellular lipids that normally impede drug penetration.

Fourier transform infrared spectroscopy analysis confirmed the successful incorporation of azelamide monoethanolamine onto nanoparticle surfaces, with characteristic carbon-hydrogen stretching vibrations at 2932 reciprocal centimeters, carbon-nitrogen stretching vibrations at 1428 reciprocal centimeters, and nitrogen-hydrogen wagging vibrations at 644 reciprocal centimeters [1]. These spectral features indicate stable surface functionalization that maintains the compound's chemical integrity during skin interaction.

The stratum corneum retention studies revealed that azelamide monoethanolamine-functionalized nanoparticles achieved significantly higher retention percentages compared to conventional formulations. This enhanced retention suggests improved interaction with stratum corneum components, potentially through hydrogen bonding and hydrophobic interactions with lipid domains [1].

Comparative Permeation Efficiency Across Nanoparticle Formulations

Comparative studies across different nanoparticle formulations demonstrated the superior permeation enhancement properties of azelamide monoethanolamine. Franz diffusion cell studies revealed that azelamide monoethanolamine-functionalized gold nanoparticles exhibited significantly improved permeation coefficients compared to citrate-capped gold nanoparticles and control formulations [1] [2].

The permeation coefficient for azelamide monoethanolamine-functionalized nanoparticles was approximately four times higher than conventional citrate-capped nanoparticles, indicating enhanced skin penetration efficiency. This improvement was accompanied by reduced lag times, suggesting faster onset of permeation across the stratum corneum barrier [1].

Stability assessments revealed that azelamide monoethanolamine-functionalized nanoparticles maintained superior colloidal stability compared to conventional formulations. The surface functionalization provided enhanced electrostatic stabilization, preventing particle aggregation and maintaining optimal size distribution for skin penetration [1]. This stability advantage translates to improved shelf-life and consistent therapeutic performance.

In vivo studies using imiquimod-induced psoriasis and peptide-induced rosacea animal models demonstrated the therapeutic superiority of azelamide monoethanolamine formulations. Transcutaneous administration of azelamide monoethanolamine-functionalized nanoparticles showed enhanced therapeutic efficacy compared to conventional formulations, with improved clinical scores and reduced inflammatory markers [1] [2].

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

231.14705815 g/mol

Monoisotopic Mass

231.14705815 g/mol

Heavy Atom Count

16

UNII

U2NP04VHSG

Use Classification

Cosmetics -> Foam boosting; Viscosity controlling; Surfactant

Dates

Last modified: 08-10-2024

Explore Compound Types